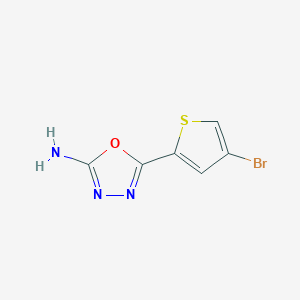
5-(4-Bromo-2-tienil)-1,3,4-oxadiazol-2-amina
Descripción general
Descripción
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H4BrN3OS and its molecular weight is 246.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia para Glioblastoma Multiforme
5-(4-Bromo-2-tienil)-1,3,4-oxadiazol-2-amina: se ha identificado como un posible agente terapéutico en el tratamiento del Glioblastoma Multiforme (GBM), un tipo de tumor cerebral altamente agresivo. La capacidad del compuesto para inhibir la enzima MGMT, que participa en la reparación del ADN, lo convierte en un candidato para superar la resistencia a la quimioterapia . Esto podría mejorar la eficacia de los agentes alquilantes como la temozolomida, que son estándar en el tratamiento del GBM.
Mecanismos de resistencia a la quimioterapia
La investigación sobre los mecanismos de resistencia a la quimioterapia ha destacado el papel de This compound. Su aplicación en la inhibición de la enzima MGMT puede proporcionar información sobre el desarrollo de resistencia en las células cancerosas, lo que lleva al diseño de estrategias de quimioterapia más efectivas .
Inhibición de la angiogénesis
El potencial del compuesto para inhibir la angiogénesis, la formación de nuevos vasos sanguíneos, es significativo en la terapia del cáncer. Al evitar el suministro de nutrientes y oxígeno a los tumores, This compound podría matar de hambre y, por lo tanto, retardar o detener el crecimiento de los tumores .
Modulación de la autofagia
La autofagia, un proceso de degradación celular, es otra área donde This compound podría tener aplicaciones. La modulación de la autofagia puede conducir a la supervivencia o muerte de las células cancerosas, y este compuesto podría ser clave para inclinar la balanza a favor de los resultados terapéuticos .
Respuesta al daño del ADN
Este compuesto puede desempeñar un papel en la vía de respuesta al daño del ADN. Al afectar la actividad de las enzimas involucradas en la reparación del ADN, podría sensibilizar a las células cancerosas a los agentes dañinos del ADN, haciéndolas más susceptibles a tratamientos como la radioterapia .
Orientación a las células madre del cáncer
Se cree que las células madre del cáncer son responsables de la recurrencia y metástasis de los tumoresThis compound podría atacar estas células específicamente, evitando así la recurrencia del cáncer después del tratamiento .
Mecanismo De Acción
- Specifically, the compound may interact with proteins involved in DNA repair, such as those participating in base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR) .
- Interestingly, cancer-specific DNA repair defects offer novel therapeutic opportunities. Most cancer cells are likely to have some aspect of DNA repair deficiency, making them susceptible to targeted therapies .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Propiedades
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEMOACMKHGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















